Cefprozil, (Z)-
Overview
Description
Cefprozil, (Z)- is a second-generation cephalosporin antibiotic. It is a semisynthetic compound used to treat a variety of bacterial infections, including those of the ear, skin, and respiratory tract . Cefprozil is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefprozil is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid.
Industrial Production Methods: Industrial production of Cefprozil involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefprozil undergoes various chemical reactions, including:
Oxidation: Cefprozil can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of Cefprozil .
Scientific Research Applications
Cefprozil has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of β-lactam antibiotics and their reactivity.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Cefprozil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefoxitin: Used for its activity against anaerobic bacteria.
Uniqueness of Cefprozil: Cefprozil is unique due to its high oral bioavailability and broad-spectrum activity. It is particularly effective against certain strains of β-lactamase-producing bacteria, making it a valuable option in the treatment of resistant infections .
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUMNAHLSSTOU-HERYOFLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114876-72-1 | |
Record name | Cefprozil, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFPROZIL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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